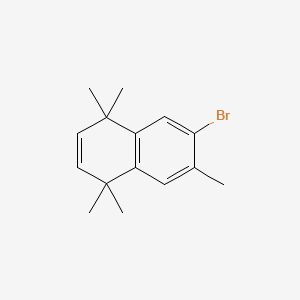
(3-Bromophenyl)(4-fluorophenyl)methanol
Descripción general
Descripción
(3-Bromophenyl)(4-fluorophenyl)methanol, or 3-BPF, is an organic compound that has a wide range of applications in the fields of chemistry and biochemistry. The compound has been studied for its potential use in synthesizing pharmaceuticals, as well as for its effects on biochemical and physiological processes. We will also discuss the advantages and limitations for lab experiments, as well as potential future directions for research.
Aplicaciones Científicas De Investigación
Theoretical Studies and Molecular Analysis
- (3-Bromophenyl)(4-fluorophenyl)methanol has been the subject of theoretical studies using Density Functional Theory (DFT). These studies, focusing on structure activity relationships and molecular electrostatic potential maps, aid in understanding the active sites of the molecule, which is crucial for its applications in various scientific fields (Trivedi, 2017).
Synthesis and Characterization
- The compound has been synthesized and characterized through methods like Infrared spectroscopy, NMR, and gas chromatography. This is essential for its use in chemical studies and potential applications in material science (Chavan & Gop, 2016).
Catalytic Applications
- There's research on using palladium-catalyzed C-H halogenation reactions for the synthesis of compounds like this compound. This method offers advantages like higher yields and better selectivity, which are significant for industrial and pharmaceutical applications (Sun, Sun, & Rao, 2014).
Enzymatic Reactions
- Enzymatic desymmetrization studies involving compounds like this compound are significant for understanding enzyme-catalyzed processes, which have implications in biochemical and pharmaceutical research (Liu et al., 2014).
Material Science Applications
- The compound is used in the synthesis of materials like fluorinated poly(aryl ether) with potential applications in areas like fuel cell technology, owing to properties like excellent thermal stability and low methanol permeability (Liu et al., 2006).
Proton Exchange Membranes
- Research on poly(arylene ether sulfone) proton exchange membranes, incorporating elements like this compound, highlights their utility in fuel cell applications, given their high proton conductivities and low water uptake (Wang et al., 2012).
Propiedades
IUPAC Name |
(3-bromophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUFCLFBGOTIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442869 | |
| Record name | (3-Bromophenyl)(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247089-76-5 | |
| Record name | (3-Bromophenyl)(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








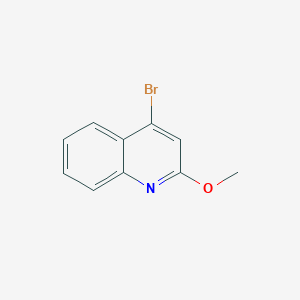
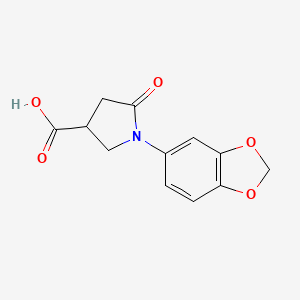
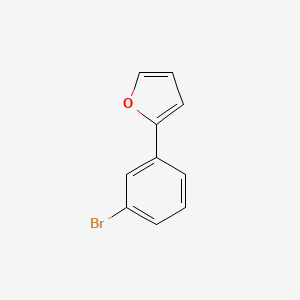
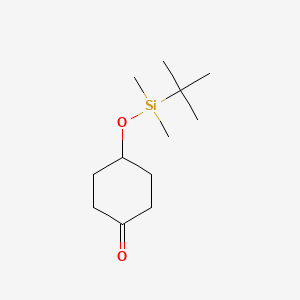
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)


